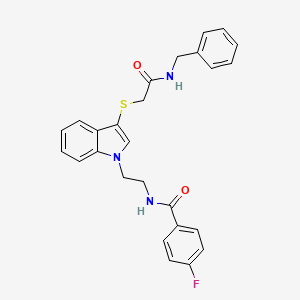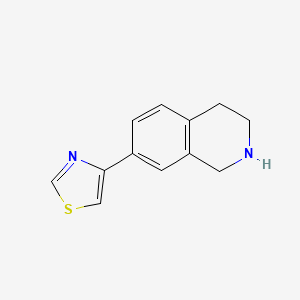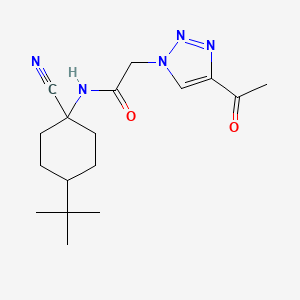
2-amino-7-((2-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-7-((2-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one is a synthetic compound that belongs to the class of flavonoids. It has been studied for its potential use in various scientific research applications due to its unique structure and properties.
Scientific Research Applications
Synthesis and Structural Analysis
Crystal Structure and Synthesis : The synthesis of similar compounds, such as 2-amino-4-(3,4-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile, reveals the role of intermolecular hydrogen bonds in stabilizing their crystal structure (Shi, Wu, Zhuang, & Zhang, 2004). This highlights the compound's potential in forming stable crystalline structures, which is crucial for its applications in material science and pharmaceutical formulations.
Antibacterial Activity : Derivatives of the compound have been synthesized and evaluated for their antibacterial activity. For instance, certain coumarine derivatives synthesized from related chromene structures showed bacteriostatic and bactericidal activity (Behrami & Vaso, 2017). These findings suggest the compound's potential utility in developing new antibacterial agents.
Organocatalytic Synthesis : Research demonstrates the efficient preparation of 2-amino-4H-chromene derivatives through organocatalytic processes, indicating the versatility and eco-friendliness of synthesizing such compounds (Dekamin, Eslami, & Maleki, 2013). This approach could be applied to synthesize the compound of interest, providing a sustainable method for its production.
Electrocatalytic Assembly : An electrocatalytic multicomponent assembling method has been developed for the synthesis of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives, showcasing an efficient route to synthesize complex chromene-based structures (Vafajoo, Veisi, Maghsoodlou, & Ahmadian, 2014). This method may be adaptable for synthesizing the specific compound , enhancing the efficiency and scalability of its production.
Applications and Properties
Antifungal and Antimicrobial Activities : Several studies have reported on the antimicrobial and antifungal properties of chromene derivatives. For example, certain 4-oxo-4H-chromene derivatives bearing nitrogen heterocyclic systems have shown significant antifungal activities (Ali, Abdel-Aziz, El-Shaaer, Hanafy, & El-Fauomy, 2008). This suggests the potential of "2-amino-7-((2-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one" in antifungal and antimicrobial applications, given its structural similarity to these active compounds.
Non-Linear Optical (NLO) Properties : Chromene derivatives have been explored for their non-linear optical properties, which are critical in various applications, including in the field of optoelectronics and photonics. For instance, chromene derivatives have been synthesized and their NLO properties were evaluated, indicating potential applications in developing optical materials (Arif et al., 2022). While the specific compound of interest was not directly studied for NLO properties, its structural characteristics suggest potential utility in this area.
Properties
IUPAC Name |
2-amino-7-[(2-chlorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO5/c1-28-19-10-7-14(11-21(19)29-2)22-23(27)17-9-8-16(12-20(17)31-24(22)26)30-13-15-5-3-4-6-18(15)25/h3-12H,13,26H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAFPWRRGAHOOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4Cl)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2954935.png)

![2-(1H-imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2954941.png)

![3-(2-Methoxyethyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2954943.png)


![1-Oxa-8-azaspiro[4.5]decane-3-carboxamide;hydrochloride](/img/structure/B2954946.png)


![8-(2-ethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2954951.png)
![1-(4-{4-[6-Fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethanone](/img/structure/B2954953.png)
![5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2954954.png)
![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2954955.png)
